(-)-2,3-Butanediyl di(p-toluenesulfonate) chemical structure and properties
(-)-2,3-Butanediyl di(p-toluenesulfonate) chemical structure and properties
This technical guide details the structure, properties, synthesis, and applications of (-)-2,3-Butanediyl di(p-toluenesulfonate) , a critical chiral building block in asymmetric synthesis and medicinal chemistry.[1][2]
Executive Summary
(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) is a bis-electrophilic chiral reagent derived from optically active 2,3-butanediol.[1][2] It serves as a pivotal intermediate in the synthesis of
Chemical Identity & Stereochemistry
Nomenclature and Identification
Stereochemical Configuration
The designation (-) refers to the optical rotation of the molecule.[1][2] For 2,3-butanediol derivatives:
-
The (-)-enantiomer of the parent diol corresponds to the (2R,3R) absolute configuration.[1][2]
-
The tosylation reaction occurs at the oxygen atoms and does not affect the stereocenters at the carbon backbone.[1][2]
-
Therefore, (-)-2,3-Butanediyl di(p-toluenesulfonate) retains the (2R,3R) configuration.[1][2]
Critical Note: When this compound undergoes double
substitution (e.g., with a primary amine), the stereochemistry at both carbons is inverted, typically yielding a product with the (2S,3S) configuration.[1]
Physicochemical Properties
| Property | Data / Description |
| Physical State | White to off-white crystalline solid (or viscous oil if impure) |
| Melting Point | Typically 65–70 °C (varies by purity/polymorph) |
| Solubility | Soluble in DCM, CHCl3, THF, Ethyl Acetate; Insoluble in Water |
| Reactivity | Potent electrophile; moisture sensitive; hydrolyzes slowly in water |
| Stability | Stable under anhydrous conditions; store at 2–8 °C |
Synthesis & Manufacturing Protocol
The synthesis involves the bis-tosylation of (2R,3R)-2,3-butanediol using p-toluenesulfonyl chloride (TsCl).[1][2]
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the diol hydroxyl groups on the sulfonyl sulfur of TsCl, followed by elimination of HCl (captured by base).[1]
Experimental Protocol
Reagents:
-
p-Toluenesulfonyl chloride (2.2 – 2.5 eq)[2]
-
Pyridine (Solvent/Base) or Et3N/DMAP in DCM
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve (2R,3R)-2,3-butanediol (10 mmol) in anhydrous Pyridine (20 mL). Cool to 0 °C.
-
Addition: Add p-Toluenesulfonyl chloride (25 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Formation of pyridinium hydrochloride precipitate may be observed.[1][2]
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) and stir vigorously for 30 minutes to hydrolyze excess TsCl.
-
Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated
, and brine.[1][2] -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash chromatography (Hexanes/EtOAc) to obtain the pure ditosylate.[1][2]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the production of (-)-2,3-Butanediyl di(p-toluenesulfonate).
Reactivity & Applications
Core Reactivity: Double Nucleophilic Substitution
The ditosylate acts as a "chiral staple."[1][2] It reacts with bis-nucleophiles or primary amines to form cyclic chiral structures.[1][2] Because the leaving group (OTs) is displaced via an
Key Transformation:
Applications in Drug Development & Catalysis
-
Chiral Phosphines (e.g., CHIRAPHOS): Reaction with lithium diphenylphosphide (
) yields chiral bis-phosphines used in asymmetric hydrogenation.[1][2] -
Chiral Pyrrolidines: Reaction with primary amines (e.g., benzylamine) yields chiral pyrrolidines, which are scaffolds for organocatalysts and pharmaceutical intermediates.[1][2]
-
Crown Ethers: Used to synthesize chiral crown ethers for enantioselective phase transfer catalysis.[1][2]
Reactivity Map
Figure 2: Divergent synthesis of chiral heterocycles via nucleophilic substitution.[1][2]
Handling & Safety
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[1][2][6]
-
Alkylating Agent: As a bis-sulfonate, this compound is a potent alkylating agent.[1][2] It can alkylate DNA; therefore, it should be handled as a potential genotoxin .[1][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.
-
Disposal: Quench excess reagent with aqueous ammonia or hydroxide before disposal to destroy the alkylating potential.[1][2]
References
-
Santa Cruz Biotechnology. (-)-2,3-Butanediyl di(p-toluenesulfonate) Product Data. Retrieved from
-
PubChem. Butyl p-toluenesulfonate (Analogous Reactivity Data). National Library of Medicine.[1][2] Retrieved from
-
Organic Syntheses. General Procedure for Tosylation of Alcohols. Org. Synth. Coll. Vol. 1, p. 145.[1][2] Retrieved from
-
Sigma-Aldrich. (2R,3R)-(-)-2,3-Butanediol Product Specification. Retrieved from
Sources
- 1. (2R,3R)-(-)-2,3-Butanediol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,3S)-(-)-2,3-BUTANEDIOL DI-P-TOSYLATE CAS#: 74839-83-1 [m.chemicalbook.com]
- 4. (-)-2,3-Butanediyl di(p-toluenesulfonate)|74839-83-1-UNITE PHARMACEUTICAL [unite-chem.com]
- 5. scbt.com [scbt.com]
- 6. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]
